molecular formula C18H15F3N4O3 B10905281 5-(1,3-benzodioxol-5-yl)-N-(propan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(1,3-benzodioxol-5-yl)-N-(propan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10905281
M. Wt: 392.3 g/mol
InChI Key: ZFRCBJFRWYRBIK-UHFFFAOYSA-N
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Description

5-(1,3-BENZODIOXOL-5-YL)-N~2~-ISOPROPYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

The synthesis of 5-(1,3-BENZODIOXOL-5-YL)-N~2~-ISOPROPYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the benzodioxole and pyrazolopyrimidine intermediates. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

5-(1,3-BENZODIOXOL-5-YL)-N~2~-ISOPROPYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its unique chemical structure and biological activity. Additionally, it may have applications in the pharmaceutical industry as a lead compound for drug development.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzodioxole and pyrazolopyrimidine moieties play a crucial role in its biological activity, potentially interacting with enzymes, receptors, or other proteins. These interactions can modulate various cellular processes, leading to the observed effects of the compound.

Comparison with Similar Compounds

When compared to other similar compounds, 5-(1,3-BENZODIOXOL-5-YL)-N~2~-ISOPROPYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds include other pyrazolopyrimidines with different substituents, such as 5-(1,3-benzodioxol-5-yl)-N-(2-furanylmethyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide . These compounds may share some chemical properties but differ in their specific biological activities and applications.

Properties

Molecular Formula

C18H15F3N4O3

Molecular Weight

392.3 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-propan-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H15F3N4O3/c1-9(2)22-17(26)12-7-16-23-11(6-15(18(19,20)21)25(16)24-12)10-3-4-13-14(5-10)28-8-27-13/h3-7,9H,8H2,1-2H3,(H,22,26)

InChI Key

ZFRCBJFRWYRBIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC4=C(C=C3)OCO4)C(F)(F)F

Origin of Product

United States

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